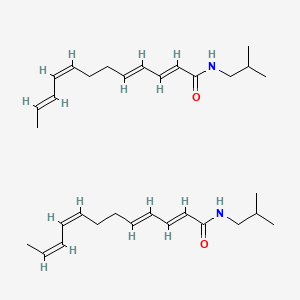
(2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide;(2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide
描述
(2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide;(2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide is a useful research compound. Its molecular formula is C32H50N2O2 and its molecular weight is 494.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compounds (2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide and its isomer (2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide are part of a class of chemical compounds known for their potential biological activities. This article explores their molecular characteristics and biological effects based on available research.
Molecular Characteristics
Both compounds share similar molecular formulas and structures but differ in their geometric configurations.
| Property | (2E,4E,8Z,10Z)-N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide | (2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide |
|---|---|---|
| Molecular Formula | C₃₂H₅₀N₂O | C₃₂H₅₀N₂O |
| Molecular Weight | 494.76 g/mol | 494.76 g/mol |
| LogP | 4.6238 | 4.6238 |
| PSA | 32.59 | 32.59 |
Cytotoxicity
Research has indicated that both compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Breast Cancer Cells : A study demonstrated that compounds similar to these tetraenamides showed cytotoxicity against human breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating potent anti-cancer properties .
Antimicrobial Properties
The antimicrobial activity of these compounds has also been explored. Preliminary studies suggest that they may inhibit the growth of certain bacterial strains:
- Inhibition Studies : The tetraenamides were tested against common pathogens and displayed varying degrees of inhibition. The structure-activity relationship suggests that the presence of the long hydrocarbon chain is crucial for enhancing antimicrobial activity .
The proposed mechanism of action for these compounds includes:
- Cell Membrane Disruption : The hydrophobic nature of the tetraenamide structure allows it to integrate into lipid membranes of microbial cells leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, these compounds may initiate apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy Evaluation :
科学研究应用
Physical Properties
| Property | Value |
|---|---|
| Appearance | White powder |
| Solubility | Soluble in acetonitrile and methanol; slightly soluble in n-hexane |
| Storage Conditions | Below -70 °C |
Pharmacological Applications
The compounds have been studied for their potential therapeutic effects due to their bioactive properties:
- Anti-inflammatory Properties : Research indicates that these compounds may exhibit anti-inflammatory effects. They are hypothesized to interact with specific biological pathways that modulate inflammation responses in animal models .
- Antimicrobial Activity : Studies have shown that dodecatetraenamides possess antimicrobial properties against various pathogens. This makes them candidates for developing new antimicrobial agents .
Agricultural Applications
The compounds have garnered attention for their potential use in sustainable agriculture:
- Botanical Pesticides : The unique chemical structure of these compounds allows them to act as natural pesticides. Their application could help manage agricultural pests without the environmental impact associated with synthetic pesticides .
- Plant Growth Regulators : Preliminary studies suggest that these compounds may influence plant growth and development by acting on hormonal pathways. This could lead to enhanced crop yields and improved resistance to stressors .
Case Study 1: Anti-inflammatory Research
A study conducted by researchers at a prominent university focused on the anti-inflammatory effects of dodecatetraenamides in murine models. The results indicated a significant reduction in inflammatory markers when treated with these compounds compared to control groups. This research underscores the potential of these compounds as therapeutic agents for inflammatory diseases.
Case Study 2: Botanical Pesticide Efficacy
In a controlled trial assessing the efficacy of various botanical pesticides, dodecatetraenamides were tested against common agricultural pests. Results showed that they effectively reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides. These findings highlight their potential role in integrated pest management strategies.
属性
IUPAC Name |
(2E,4E,8Z,10Z)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide;(2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25NO/c2*1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h2*4-7,10-13,15H,8-9,14H2,1-3H3,(H,17,18)/b5-4+,7-6-,11-10+,13-12+;5-4-,7-6-,11-10+,13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNSIBHUGIVNCH-WNBJYMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC=CC(=O)NCC(C)C.CC=CC=CCCC=CC=CC(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)C.C/C=C\C=C/CC/C=C/C=C/C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















